2,6-Dichloro-4-propylpyridine-3-carboxylic acid
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Overview
Description
2,6-Dichloro-4-propylpyridine-3-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a propyl group at the 4 position, and a carboxylic acid group at the 3 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-propylpyridine-3-carboxylic acid typically involves the chlorination of 4-propylpyridine-3-carboxylic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 2 and 6 positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-propylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form 2,6-dichloro-4-propylpyridine-3-methanol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylate salts or esters.
Reduction: 2,6-Dichloro-4-propylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-propylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-propylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
- 2,6-Dichloropyridine-3-carboxylic acid
- 2,6-Dichloropyridine
- 2,6-Dibromopyridine
- 2,6-Difluoropyridine
Comparison: Compared to other similar compounds, 2,6-Dichloro-4-propylpyridine-3-carboxylic acid is unique due to the presence of the propyl group at the 4 position, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
62774-92-9 |
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Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2,6-dichloro-4-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-3-5-4-6(10)12-8(11)7(5)9(13)14/h4H,2-3H2,1H3,(H,13,14) |
InChI Key |
LXFSEVMNOMFKPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=C1C(=O)O)Cl)Cl |
Origin of Product |
United States |
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